molecular formula C23H30N4O3S B607675 GNE-131 CAS No. 1629063-81-5

GNE-131

Numéro de catalogue B607675
Numéro CAS: 1629063-81-5
Poids moléculaire: 442.58
Clé InChI: FPERPEQIXLOVIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GNE-131 is a potent and selective hNaV1.7 inhibitor (Na V1.7 IC50 = 3 nM) for the treatment of pain . It has shown excellent potency, good in vitro metabolic stability, and low in vivo clearance in mouse, rat, and dog .


Synthesis Analysis

Based on the facts that many reported Nav1.7-selective inhibitors contain aryl sulfonamide fragments, a series of compounds with ethanoanthracene and aryl sulfonamide moieties were designed and synthesized . Among those compounds, GNE-131, with an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain, showed good in vivo efficacy .


Molecular Structure Analysis

The molecular formula of GNE-131 is C23H30N4O3S . It has an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain .


Chemical Reactions Analysis

GNE-131 shows moderate clearance in human liver microsomes and excellent functional activity against human NaV1.7 . It also shows low in vivo clearance in mouse, rat, and dog .


Physical And Chemical Properties Analysis

The molecular weight of GNE-131 is 442.57 . It has 5 hydrogen bond acceptors .

Applications De Recherche Scientifique

  • Medical Applications :

    • Cancer Therapy : I-131 is effective in treating differentiated papillary and follicular cancers of the thyroid gland. It targets thyroid cells and can cause dose-related damage to salivary gland parenchyma, leading to various complications (Mandel & Mandel, 2003).
    • Combined Radio- and Photothermal Therapy : I-131 labeled reduced graphene oxide has shown promise in cancer treatment, enhancing cellular uptake and improving radio-therapeutic efficacy against cancer cells. It facilitates nuclear imaging-guided combined radiotherapy and photothermal therapy (Chen et al., 2015).
    • Targeted SPECT Imaging and Radiotherapy : I-131 labeled multifunctional dendrimers have been developed for targeted single-photon emission computed tomography (SPECT) imaging and radiotherapy of tumors, showing potential for different cancer types (Zhu et al., 2015).
    • Radioprotection and Antimutagenic Activities : Beta-carotene has demonstrated radioprotective and antimutagenic activity against the biological effects of I-131 in Wistar rats, suggesting potential for human health protection (Berti et al., 2014).
  • Environmental Applications :

    • Atmospheric Removal Times : Research following the Fukushima Dai-ichi nuclear accident provided estimates for the atmospheric removal times of aerosol-bound radionuclides like I-131, crucial for air quality and climate model predictions (Kristiansen et al., 2012).
  • Production and Research :

    • Production Techniques : Studies have explored efficient methods for producing I-131 using research reactors, which is essential for medical and research applications (Achoribo et al., 2012).
  • Nuclear Medicine Guidelines :

    • Guidelines for Therapy : Comprehensive guidelines have been established for using I-131 in medical treatments, particularly for neuro-ectodermal tumors (Giammarile et al., 2008).

Safety And Hazards

The safety data sheet of GNE-131 contains identification of substance and details of the supplier .

Propriétés

IUPAC Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERPEQIXLOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide

Citations

For This Compound
20
Citations
T Focken, S Chowdhury, A Zenova… - Journal of medicinal …, 2018 - ACS Publications
… In particular, compounds 13 (GNE-131) and 25 combined excellent potency with moderate to high in vitro metabolic stability that corresponded to low clearance in mouse, rat, and dog. …
Number of citations: 31 pubs.acs.org
J Wang, Y Zheng, Y Chen, M Gu, Z Gao… - Acta Pharmacologica …, 2020 - nature.com
… Among those compounds, GNE-131 (1c), with an innovative acyl group replacing a triazole … that is similar to the adamantyl group in GNE-131, which may provide a key hydrophobic …
Number of citations: 8 www.nature.com
S Pares, E Rosa - Drugs of the Future, 2015 - access.portico.org
… vivo drug concentrations, and discovered GNE-131 (genentech/xenon … gNE-131 also inhibited CyP3A4 with an IC50 value of > 10 µM. In human microsomes and hepatocytes, gNE-131 …
Number of citations: 2 access.portico.org
Y Zhang, K Wang, Z Yu - Journal of Medicinal Chemistry, 2020 - ACS Publications
… On the basis of these findings, Focken et al. discovered a potent and selective Na v 1.7 NAM, GNE-131, which possesses a markedly improved metabolic stability. (120) The search for …
Number of citations: 12 pubs.acs.org
Y Kitano, T Shinozuka - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
… GNE-131 (42) is a less selective acyl sulphonamide that inhibited hNaV1.7 (IC50 = 3 nM). GNE-131 … It should be noticed that the less subtype-selective compound GNE-131 (42) elicited …
Number of citations: 2 pubs.rsc.org
YJ Wu, J Guernon, A McClure, G Luo… - Bioorganic & Medicinal …, 2017 - Elsevier
… These efforts have culminated in the discovery of the sulfonamide GNE-131 (1) 14 and benzenesulfonamides 2 15 and 3 16 (Fig. 1) as potent, isoform-selective Na v 1.7 inhibitors with …
Number of citations: 19 www.sciencedirect.com
YJ Wu, J Guernon, J Shi, J Ditta… - Journal of Medicinal …, 2017 - ACS Publications
By taking advantage of certain features in piperidine 4, we developed a novel series of cyclohexylamine- and piperidine-based benzenesulfonamides as potent and selective Na v 1.7 …
Number of citations: 35 pubs.acs.org
SS Laev, NF Salakhutdinov - Current Medicinal Chemistry, 2021 - ingentaconnect.com
… GNE-131 demonstrated high efficacy (EC50 = 0.5 μM) in a transgenic mouse model with induced pain. New acyl sulfonamide Nav1.7 inhibitors were discovered and further optimization …
Number of citations: 2 www.ingentaconnect.com
SJ McKerrall, DP Sutherlin - Bioorganic & medicinal chemistry letters, 2018 - Elsevier
… First, exploration of analogs cyclizing the acyl sulfonamide carbonyl onto the aromatic ring led to the development of a novel triazole core in GNE-131 (26). This compound showed …
Number of citations: 41 www.sciencedirect.com
J Boman - Liber Annuus, 2011 - brepolsonline.net
The passage Divus Claudius 25.4 in Suetonius’ Life of the Twelve Caesars is about the emperor Claudius expelling from Rome the “perpetually tumultuous Jews”, “impulsore Chresto”. …
Number of citations: 9 www.brepolsonline.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.